prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclohexene ring, a pyrimidine ring, and an allyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(3-cyclohexen-1-yl)pyridine with allyl bromide in the presence of a base to form the allyl ester. This is followed by the cyclization of the intermediate product with urea under acidic conditions to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The allyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-Cyclohexen-1-yl)pyridine: Shares the cyclohexene and pyridine rings but lacks the allyl ester and pyrimidine components.
1-Methylidine-4-cyclohexane derivatives: Similar in structure but differ in the functional groups attached to the cyclohexene ring.
Uniqueness
prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its combination of a cyclohexene ring, a pyrimidine ring, and an allyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
433950-21-1 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33g/mol |
IUPAC Name |
prop-2-enyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-3-9-20-14(18)12-10(2)16-15(19)17-13(12)11-7-5-4-6-8-11/h3-5,11,13H,1,6-9H2,2H3,(H2,16,17,19) |
InChI Key |
LTOJZXSFUFWCHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OCC=C |
Origin of Product |
United States |
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